molecular formula C11H12O4 B063476 4-(3-Methoxy-3-oxopropyl)benzoic acid CAS No. 179625-38-8

4-(3-Methoxy-3-oxopropyl)benzoic acid

Cat. No. B063476
M. Wt: 208.21 g/mol
InChI Key: WDYXTBQUPCLKQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(3-Methoxy-3-oxopropyl)benzoic acid often involves condensation reactions, as demonstrated in the synthesis of related benzoic acid derivatives. For instance, the synthesis of 2-methoxy-benzoic acid derivatives involves condensation reactions with specific chlorides, characterized by 1H NMR and MS spectra, and detailed through crystal structure analysis by single-crystal X-ray diffraction (Zhao et al., 2010). Similarly, the synthesis of lanthanide 4-benzyloxy benzoates shows the influence of substituents on the luminescent properties of the compounds, indicating the importance of synthesis strategy on the functional attributes of the derivatives (S. Sivakumar et al., 2010).

Molecular Structure Analysis

The molecular structure of alkoxy-benzoic acids, including those similar to 4-(3-Methoxy-3-oxopropyl)benzoic acid, is influenced by their alkoxy substituents. The crystalline structure and packing arrangements of these compounds are significantly affected by hydrogen bonding and C–H⋯π interactions (Pablo A. Raffo et al., 2014).

Chemical Reactions and Properties

Selective para metalation reactions of compounds structurally related to 4-(3-Methoxy-3-oxopropyl)benzoic acid highlight the reactivity of such molecules. The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation, facilitating further chemical transformations (Surajit Sinha et al., 2000).

Physical Properties Analysis

Investigations into the liquid crystalline behavior of benzoic acid derivatives, including methoxyazobenzene-containing compounds, reveal the impact of molecular design on physical properties. These studies emphasize the role of intermolecular hydrogen bonding and the design of molecular structure in determining the physical characteristics of these compounds (B. Bing, 2006).

Chemical Properties Analysis

The synthesis, characterization, and investigation of novel benzoic acid derivatives, such as those containing azo-benzene groups, provide insights into the chemical properties of these compounds. Spectroscopic techniques, including 1H and 13C NMR, UV–VIS, and IR spectroscopy, are utilized to explore the acid-base dissociation and azo-hydrazone tautomerism in solution, offering a comprehensive understanding of the chemical behavior of these molecules (T. Baul et al., 2009).

Scientific Research Applications

Salicylic acid (SA) derivatives, including 4-(3-Methoxy-3-oxopropyl)benzoic acid, have been extensively studied for their potential in various scientific applications. These compounds are known for their significant anti-inflammatory and analgesic activities, primarily through the inhibition of cyclooxygenase (COX). Despite the gastric toxicity induced by most salicylic acid derivative compounds, their affordability and additional benefits, such as preventing platelet aggregation, make them subjects of continuous research (Yudy Tjahjono et al., 2022).

Potential Applications Beyond Pharmacology

4-(3-Methoxy-3-oxopropyl)benzoic acid derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Their roles in modulating enzyme activity, protein dynamics, and transcription factors involved in various diseases demonstrate their potential beyond traditional pharmacological applications. These compounds have shown promise in treating conditions such as diabetes, cardiovascular diseases, and cancer, and possess antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties (Cheemanapalli Srinivasulu et al., 2018).

Environmental and Ecotoxicological Considerations

The environmental fate and impact of 4-(3-Methoxy-3-oxopropyl)benzoic acid derivatives, similar to other benzophenone compounds like BP-3, raise concerns about their ecological safety. Studies have identified these compounds in various environmental matrices, indicating their widespread distribution and potential ecological risks. The persistence and bioaccumulation potential of these derivatives necessitate a careful evaluation of their environmental impact, particularly in aquatic ecosystems (Sujin Kim & Kyungho Choi, 2014).

properties

IUPAC Name

4-(3-methoxy-3-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYXTBQUPCLKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-3-oxopropyl)benzoic acid

Synthesis routes and methods I

Procedure details

To a suspension of 3-(4-carboxyphenyl)propionic acid (2.0 g, 10.1 mmol) in methanol (20 mL) was added thionyl chloride (38 μL, 0.50 mmol). The reaction mixture was stirred at room temperature for 16 h, and a clear solution was obtained. The solvent was removed under reduced pressure. The residue was taken up in ether (100 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and water (50 mL). The combined NaHCO3 and water extract was acidified with concentrated HCl in an ice bath. The precipitated white solid was collected, washed with water and dried to yield 1.76 g (84%) of compound 166 as off-white solid. The material was used without further purification. mp 146-148° C. 1H NMR (400 MHz, CDCl3): δ 2.66 (t, J=7.7 Hz, 2H), 3.02 (t, J=7.7 Hz, 2H), 3.67 (s, 3H), 7.30 (d, J=8.3 Hz, 2H), 8.03 (d, J=8.1 Hz, 2H). LCMS (ES), m/z, 209 (M+H)+, 207 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
38 μL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-carboxycinnamate (1.5 g) and 10% palladium on carbon (300 mg) in methanol (5 ml) was stirred for 2 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo to give 4-[2-(methoxycarbonyl)ethyl]benzoic acid (1.3 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

8 g (38.8 mmol) of 4-(2-methoxycarbonylvinyl)benzoic acid (step a) were suspended in 250 ml of dioxane and hydrogenated under 1 bar of hydrogen over palladium/charcoal (10%) at room temperature for 7 h. The mixture was filtered and the solvent was evaporated in vacuo. Yield: 8.05 g (100%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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